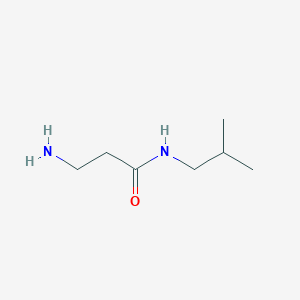

3-amino-N-(2-methylpropyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-amino-N-(2-methylpropyl)propanamide |

InChI |

InChI=1S/C7H16N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3-5,8H2,1-2H3,(H,9,10) |

InChI Key |

VLGWASXIZDWMOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino N 2 Methylpropyl Propanamide

Retrosynthetic Analysis of the 3-amino-N-(2-methylpropyl)propanamide Scaffold

Retrosynthetic analysis of this compound identifies the primary amide bond as the key disconnection point. This bond can be logically formed through the reaction of a suitable 3-aminopropanoic acid derivative and isobutylamine (B53898). This leads to two primary synthons: a 3-aminopropanoyl cation equivalent and an isobutylamine anion equivalent, or more practically, isobutylamine itself.

A further disconnection of the 3-aminopropanoic acid precursor points towards precursors such as β-alanine or its derivatives. The core challenge in the synthesis often lies in the selective protection of the amino group to prevent side reactions during the amide bond formation. Therefore, a common strategy involves the use of a protected β-amino acid, such as N-Boc-β-alanine, which can be deprotected in the final step.

| Disconnection | Precursors | Key Transformation |

| Amide Bond | 3-Aminopropanoic acid derivative, Isobutylamine | Amidation |

| C-N Bond (β-position) | α,β-Unsaturated amide | Conjugate Addition |

| C-C Bond | Acetic acid derivative, Formaldehyde, Amine | Mannich Reaction |

Classical Synthetic Routes to Aminopropanamides

The classical synthesis of aminopropanamides, including this compound, predominantly relies on the formation of an amide bond between an amine and a carboxylic acid or its activated derivative.

Amidation Reactions involving Amines and Carboxylic Acid Derivatives

The direct amidation of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To achieve milder reaction conditions and higher yields, the carboxylic acid is typically activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. ajchem-a.com

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, anhydride (B1165640), or ester. The reaction of these derivatives with an amine is generally rapid and efficient. ajchem-a.comgoogle.com For the synthesis of this compound, this would involve the reaction of a 3-aminopropanoyl chloride (with a protected amino group) with isobutylamine.

Approaches Utilizing Isobutylamine and Propanoic Acid Derivatives

A direct and common approach involves the coupling of a protected 3-aminopropanoic acid with isobutylamine. For instance, N-Boc-3-aminopropanoic acid can be reacted with isobutylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) and a carbodiimide. The resulting N-Boc-protected amide can then be deprotected using acidic conditions to yield the final product.

Another strategy involves the Michael addition of isobutylamine to an α,β-unsaturated amide like acrylamide. However, this approach can sometimes lead to the formation of bis-adducts and requires careful control of reaction conditions.

| Propanoic Acid Derivative | Amine | Coupling Agent/Conditions | Product |

| N-Boc-3-aminopropanoic acid | Isobutylamine | DCC, DMAP | N-Boc-3-amino-N-(2-methylpropyl)propanamide |

| 3-Chloropropanoyl chloride | Isobutylamine | Base (e.g., Triethylamine) | 3-Chloro-N-(2-methylpropyl)propanamide |

| Acryloyl chloride | Isobutylamine | - | N-(2-methylpropyl)acrylamide |

Stereoselective Synthesis of Beta-Aminoalkanamide Structures

The development of stereoselective methods for the synthesis of β-aminoalkanamides is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers are often required. hilarispublisher.com

Oxazoline-Mediated Approaches to Beta-Aminoalkanamides

Oxazolines can serve as chiral precursors for the stereoselective synthesis of β-aminoalkanamides. researchgate.net In this approach, a chiral oxazoline (B21484), often derived from a readily available amino alcohol, is metalated at the α-position to the nitrogen. This lithiated species can then react with various electrophiles. For the synthesis of β-aminoalkanamides, a reaction with a nitrone can be employed. The resulting adduct, after a series of transformations including reductive cleavage, can yield enantiomerically enriched β-aminoalkanamides. researchgate.net The stereochemical outcome is controlled by the chirality of the oxazoline precursor. researchgate.net

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are powerful tools for asymmetric synthesis. wikipedia.org In the context of β-aminoalkanamide synthesis, a chiral auxiliary can be attached to the propanoic acid backbone to direct the stereoselective introduction of the amino group. For example, an Evans oxazolidinone auxiliary can be acylated with a propanoic acid derivative. The resulting chiral imide can then undergo a stereoselective reaction, such as a conjugate addition of an amine or an electrophilic amination of its enolate, to introduce the amino group at the β-position with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the enantiomerically enriched β-amino acid, which can then be amidated with isobutylamine to give the desired product.

| Chiral Auxiliary | Key Reaction | Stereochemical Control |

| Evans Oxazolidinone | Asymmetric conjugate addition | Steric hindrance from the auxiliary directs the approach of the nucleophile |

| Pseudoephedrine | Asymmetric alkylation of enolate | The chiral backbone of pseudoephedrine controls the facial selectivity of the alkylation |

| SAMP/RAMP Hydrazones | Asymmetric Michael addition | The chiral hydrazone directs the stereoselective addition to an α,β-unsaturated system |

Divergent Synthesis of Amino-Substituted Propanamide Analogs

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. In the context of amino-substituted propanamides, this approach allows for the systematic modification of the molecule at key positions, enabling the exploration of structure-activity relationships. An efficient method for creating molecular diversity involves developing reactions where the final product is determined by the specific substituents on the starting materials. mdpi.com

A hypothetical divergent synthesis for analogs of this compound could start from a versatile precursor, such as a protected β-amino acid. By reacting this common intermediate with a variety of alkyl amines, a range of N-substituted propanamides can be generated. Conversely, starting with a protected N-(2-methylpropyl)propanamide core and introducing different functional groups at the 3-amino position would yield another set of diverse analogs. This strategy's efficiency lies in its ability to produce numerous compounds in a few steps from a single starting point.

Formation of Substituted Propanamide Backbones

The construction of the core propanamide structure is a fundamental step that relies on well-established organic reactions. The formation of the amide bond and the introduction of the necessary functional groups are key considerations.

Introduction of Amino and Alkyl Amine Groups

The synthesis of this compound requires the strategic introduction of two key nitrogen-containing functional groups: a primary amino group at the 3-position and an isobutylamino group as part of the amide. The primary amino group is typically derived from a β-amino acid precursor, such as β-alanine (3-aminopropanoic acid), or introduced via reactions like the Michael addition of an amine to an α,β-unsaturated carbonyl compound. The N-(2-methylpropyl) group is incorporated by forming an amide bond with isobutylamine.

Condensation Reactions in Propanamide Synthesis

Condensation reactions are a primary method for forming the amide linkage in propanamides. wikipedia.org This process typically involves the reaction of a carboxylic acid with an amine to form an amide and a molecule of water. youtube.com The reaction between 3-aminopropanoic acid and isobutylamine is a two-step process. The first step is an acid-base neutralization to form an ammonium (B1175870) carboxylate salt. In the second step, heating this salt drives off water, resulting in the formation of the desired amide bond. youtube.com

To drive the equilibrium towards the product, the water byproduct must be removed. acsgcipr.org This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus, particularly when the solvent and water form a heterogeneous azeotrope. acsgcipr.org Challenges with thermal condensation include the potential for thermal degradation of reactants or products at the high temperatures required. acsgcipr.org An alternative involves activating the carboxylic acid with a coupling reagent to create a better leaving group, allowing the reaction to proceed under milder conditions. acsgcipr.org

Table 1: Common Methods for Amide Bond Formation

| Method | Description | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Condensation | Direct reaction of a carboxylic acid and an amine. youtube.com | High temperatures, often with water removal (e.g., Dean-Stark). acsgcipr.org | Atom economical. acsgcipr.org | High energy consumption, potential for side reactions or degradation. acsgcipr.org |

| Coupling Reagents | Activation of the carboxylic acid to facilitate nucleophilic attack by the amine. | Mild temperatures, presence of a coupling agent (e.g., DCC, EDC). | High yields, mild conditions, wide functional group tolerance. | Generates stoichiometric byproducts. |

| Acyl Halides | Reaction of an amine with a more reactive acyl halide (e.g., acyl chloride). | Often requires a base to neutralize the HCl byproduct. | Highly reactive, fast reaction rates. | Acyl halides can be sensitive to moisture and less functional group tolerant. |

Advanced Synthetic Techniques for Complex Aminoalkanamides

Modern organic synthesis employs sophisticated techniques to build complex molecules with high efficiency and control. These methods are applicable to the synthesis of advanced derivatives of this compound, particularly those incorporated into larger, more complex structures like heterocycles.

Multi-Component Reactions for Propanamide-Containing Heterocycles

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. beilstein-journals.orgresearchgate.net This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and diverse heterocyclic scaffolds. researchgate.netnih.gov The use of microwave assistance in MCRs can further enhance reaction rates, improve yields, and simplify purification. beilstein-journals.orgnih.gov

For instance, an MCR like the Ugi reaction could theoretically be designed to incorporate a β-amino acid derivative, an isocyanide, an aldehyde, and an amine to construct a complex peptide-like structure containing the propanamide backbone. Sequencing MCRs with subsequent cyclization reactions provides a robust pathway to a wide array of heterocyclic compounds. nih.gov

Buchwald-Hartwig Coupling Applications in N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a transformation of broad utility in organic synthesis. wikipedia.org While initially developed for the synthesis of aryl amines from aryl halides, its scope has been expanded to include the N-arylation of amides. syr.edurug.nl This reaction is particularly useful when traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, are ineffective. wikipedia.orgacsgcipr.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the binding of a deprotonated amide to the palladium center and subsequent reductive elimination to yield the N-arylated amide product and regenerate the catalyst. wikipedia.orgsyr.edu The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium. Sterically hindered and electron-rich ligands have proven to be particularly effective. syr.edulibretexts.org

Table 2: Key Ligands in Buchwald-Hartwig N-Arylation of Amides

| Ligand | Catalyst System | Key Features |

|---|---|---|

| BINAP | Pd(BINAP) | A bidentate phosphine ligand that provided an early extension of the reaction to primary amines. wikipedia.org |

| Xantphos | Pd-Xantphos Complex | A bidentate ligand that facilitates reductive elimination, making ligand exchange the likely rate-limiting step. syr.edu |

| BrettPhos | Pd-BrettPhos Complex | A bulky biaryl phosphine ligand effective for the coupling of amides with aryl chlorides. rug.nl |

| RuPhos | Pd-RuPhos Complex | A superior ligand for coupling secondary amines with aryl chlorides. rug.nl |

This advanced technique could be applied to synthesize derivatives of this compound where an aryl group is attached to the nitrogen of the 3-amino group, significantly expanding the structural diversity of accessible analogs.

Purification Strategies for Aminoalkanamide Compounds

The purification of aminoalkanamide compounds is essential to isolate the target molecule from the reaction mixture. The presence of both an amino and an amide group influences the solubility and chromatographic behavior of these molecules. Common strategies for their purification include recrystallization and various forms of chromatography.

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

The process typically involves the following steps:

Solvent Selection : A suitable solvent or a mixture of solvents is chosen. For aminoalkanamides, polar solvents are often a good starting point due to the presence of the polar amide and amino groups.

Dissolution : The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Hot Filtration : If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization : The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals. Impurities remain dissolved in the solvent.

Isolation of Crystals : The purified crystals are collected by filtration, typically using vacuum filtration.

Washing : The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

Drying : The pure crystals are then dried to remove any residual solvent.

For aminoalkanamide compounds, a variety of solvents can be explored for recrystallization. The choice of solvent is critical and often determined empirically.

| Solvent/Solvent System | Rationale for Use with Aminoalkanamides | Potential Outcome |

|---|---|---|

| Ethanol | The hydroxyl group can form hydrogen bonds with the amino and amide groups, often providing good solubility at elevated temperatures. | Good for moderately polar compounds. |

| Acetone | A polar aprotic solvent that can dissolve a range of organic compounds. | Can be effective if the compound is not overly soluble at room temperature. |

| Acetonitrile (B52724) | A polar aprotic solvent that is often a good choice for recrystallizing amides. | May provide very pure crystals. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | A solvent mixture where ethyl acetate provides polarity to dissolve the compound when hot, and the addition of nonpolar hexane induces crystallization upon cooling. | Useful for compounds with intermediate polarity. |

| Water | Due to the polar functional groups, some aminoalkanamides may have sufficient solubility in hot water. | Can yield highly pure crystals if applicable, but drying can be slow. |

Due to the basic nature of the amino group, it is also possible to form a salt, such as a hydrochloride or sulfate (B86663) salt, which may have different solubility characteristics and could be easier to recrystallize.

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For aminoalkanamide compounds, several chromatographic methods can be employed.

Column Chromatography: This is a common and versatile method for purifying organic compounds. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina.

Stationary Phase : Silica gel is the most common stationary phase for the purification of polar compounds like aminoalkanamides due to its polar nature.

Mobile Phase (Eluent) : A solvent or a mixture of solvents is used to move the components through the column. The polarity of the eluent is a critical parameter. For aminoalkanamides, a mixture of a nonpolar solvent and a more polar solvent is often used. The ratio of these solvents can be adjusted to achieve optimal separation.

The separation is based on the principle of adsorption. Compounds that have a stronger interaction with the polar stationary phase will move more slowly down the column, while less polar compounds will be eluted more quickly.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Principle of Separation |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel (SiO2) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separation is based on polarity. More polar compounds adhere more strongly to the polar stationary phase. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18-modified silica | Water/Acetonitrile or Water/Methanol (often with additives like TFA or formic acid) | Separation is based on hydrophobicity. More nonpolar compounds interact more strongly with the nonpolar stationary phase. |

| Thin-Layer Chromatography (TLC) | Silica gel on a solid support (e.g., glass, aluminum) | Similar to column chromatography (e.g., Hexane/Ethyl Acetate) | Used for monitoring reaction progress and determining appropriate solvent systems for column chromatography. |

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. This results in higher resolution and faster separation times. For the purification of aminoalkanamides, reverse-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile).

Structural Modifications and Derivatization Strategies

Design Principles for Novel 3-amino-N-(2-methylpropyl)propanamide Analogs

The design of new analogs of this compound is guided by established principles of medicinal chemistry, aiming to explore the structure-activity relationship of the core scaffold. Key strategies involve modifying the electronic and steric properties of the molecule through acylation, alkylation, and cyclization reactions.

Exploration of N-Acyl Derivatives

The introduction of an acyl group at the terminal amino function of this compound can significantly alter its physicochemical properties. This modification can influence factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability. A variety of acylating agents can be employed to generate a library of N-acyl derivatives.

Recent advancements in biocatalysis offer a versatile and environmentally benign approach for the synthesis of N-acyl amides. nih.govrsc.org For instance, adenylation (ANL) domain enzymes can be utilized to couple various fatty acids with amino groups to generate the corresponding N-acyl amides. nih.gov This enzymatic approach is notable for its promiscuity, allowing for the synthesis of a wide range of fatty N-acyl amides. rsc.org The general scheme for such a biocatalytic acylation is presented below:

Table 1: Biocatalytic N-Acylation of an Amino Group

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Fatty Acid Activation | Fatty Acid, ATP, ANL Enzyme | Acyl-adenylate intermediate |

This biocatalytic method has been successfully applied to produce N-acyl histidine amides, demonstrating its potential for creating a diverse range of N-acyl derivatives from a primary amine starting material. rsc.org

Alkylation of the Amino Group for Complex Amine Formation

Alkylation of the terminal amino group of this compound can lead to the formation of secondary and tertiary amines, thereby introducing more complex functionalities. This modification can impact the basicity of the amino group and introduce new steric bulk, which can be crucial for modulating biological activity.

A one-step synthesis of N-alkyl amide derivatives has been developed by reacting an olefin, a nitrogen-containing compound, and carbon monoxide with a rhodium-containing catalyst in the presence of water. google.com This process, known as hydroaminomethylation, allows for the direct formation of N-alkyl amides from simple starting materials. google.com While this method is generally applied for the synthesis of the core amide structure, similar principles of metal-catalyzed alkylation could be adapted for the derivatization of the terminal amino group.

Formation of Nitrogen-Containing Heterocycles via Dehydration Reactions

The propanamide scaffold of this compound can be utilized as a precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions, often involving dehydration. These cyclic structures can impart conformational rigidity to the molecule and introduce novel pharmacophoric features.

A metal-free synthesis of cyclic amidines and other heterocycles can be achieved through electrophilic amide activation. nih.gov This strategy involves an "umpolung" cyclization, where the typical reactivity of the atoms is reversed. nih.gov For instance, the reaction of an α-aryl amide with an alkylazide in the presence of trifluoromethanesulfonic anhydride (B1165640) can lead to the formation of cyclic amidinium triflates. nih.gov This approach could be conceptually applied to a suitably modified this compound to generate novel heterocyclic derivatives.

Introduction of Heterocyclic Moieties into the Propanamide Scaffold

The incorporation of pre-formed heterocyclic rings into the this compound structure is another key strategy for generating novel analogs. This approach allows for the introduction of a wide range of structurally diverse and medicinally relevant heterocyclic systems.

Pyrido-Triazepine Integration

The fusion of a pyridine (B92270) ring with a triazepine system results in a pyrido-triazepine scaffold, a class of compounds with recognized biological potential. The synthesis of pyrido-annelated ontosight.airesearchgate.netnih.govtriazepines has been achieved through efficient aza-annulations of a versatile 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile building block with various bifunctional reagents. researchgate.netnih.gov These reactions can proceed under solvent-free conditions and tolerate a diverse range of functionalities. researchgate.netnih.gov

A practical and efficient synthesis of novel pyrido[1,2-b] ontosight.airesearchgate.netnih.govtriazepine-2,7-dione derivatives has also been developed using different epoxides and substituted 1,6-diaminopyridone. eurekaselect.com The reaction proceeds through a regioselective opening of the epoxide by the N-amino group of the diaminopyridone, followed by an intramolecular cycloaddition. eurekaselect.com

Piperidine (B6355638) and Tetrazole Incorporations

Piperidine and tetrazole moieties are prevalent in a large number of pharmaceuticals and are known to confer favorable physicochemical and biological properties.

The incorporation of a piperidine scaffold can be achieved through various synthetic routes, including hydrogenation of pyridine derivatives and intramolecular cyclization reactions. nih.gov Chiral piperidine scaffolds are particularly valuable in drug design as they can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. researchgate.net The piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase, an important target in Alzheimer's disease research. nih.gov

Tetrazole rings are often used as bioisosteric replacements for carboxylic acids in medicinal chemistry. beilstein-journals.org The synthesis of 1,5-disubstituted tetrazoles can be achieved from the corresponding amides through various methods, including the use of phosphorus oxychloride or thionyl chloride to form an intermediate that then reacts with an azide (B81097) source. nih.gov A convergent three-component synthesis of tetrazoles from carboxylic acids, amines, and trimethylsilyl (B98337) azide has also been reported, offering a direct route to these heterocycles. rug.nl Propanamide derivatives featuring a tetrazole ring have been studied for their potential biological activities. ontosight.ai The synthesis of these compounds typically involves multi-step reactions, starting with the formation of the tetrazole ring. ontosight.ai

Table 2: Summary of

| Modification Strategy | Target Moiety | Resulting Derivative Class | Key Synthetic Approaches |

|---|---|---|---|

| N-Acylation | Terminal Amino Group | N-Acyl Derivatives | Biocatalytic acylation with ANL enzymes |

| N-Alkylation | Terminal Amino Group | Complex Amines | Metal-catalyzed hydroaminomethylation |

| Cyclization | Propanamide Scaffold | Nitrogen-Containing Heterocycles | Electrophilic amide activation, Umpolung cyclization |

| Heterocycle Integration | Propanamide Scaffold | Pyrido-Triazepine Derivatives | Aza-annulation, Epoxide ring-opening and cyclization |

| Heterocycle Integration | Propanamide Scaffold | Piperidine Derivatives | Hydrogenation of pyridines, Intramolecular cyclization |

Oxadiazole and Thiadiazole Derivatives

The synthesis of oxadiazole and thiadiazole derivatives from propanamide precursors is a well-established strategy in medicinal chemistry to introduce heterocyclic scaffolds. bohrium.combrieflands.comnih.gov These five-membered aromatic rings can act as bioisosteres for amide and ester groups, potentially improving metabolic stability and binding interactions with biological targets.

Synthesis of 1,3,4-Oxadiazoles:

A common route to 1,3,4-oxadiazoles involves the cyclization of acylhydrazide intermediates. openmedicinalchemistryjournal.comnih.gov For this compound, the primary amino group can be acylated to form an N-acylhydrazide. This intermediate can then undergo dehydrative cyclization using various reagents to yield the corresponding 1,3,4-oxadiazole (B1194373) derivative.

A plausible synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acylation of the primary amine | Acyl chloride or carboxylic acid with a coupling agent (e.g., DCC, EDC) | N-acylated derivative of this compound |

| 2 | Hydrazinolysis | Hydrazine hydrate (B1144303) (NH₂NH₂) | Acylhydrazide intermediate |

| 3 | Dehydrative Cyclization | Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride | 1,3,4-Oxadiazole derivative |

Synthesis of 1,3,4-Thiadiazoles:

The synthesis of 1,3,4-thiadiazoles can be achieved through the reaction of acylhydrazides with a sulfur source. brieflands.comnih.gov Alternatively, thiosemicarbazide (B42300) can be used as a key building block. nanobioletters.com

A representative synthetic route is as follows:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Formation of Thiosemicarbazide | Reaction of an isothiocyanate with hydrazine, or from the acylhydrazide and a thiocarbonyl source | Thiosemicarbazide intermediate |

| 2 | Cyclization | Acid-catalyzed cyclization (e.g., using H₂SO₄ or PPA) | 1,3,4-Thiadiazole derivative |

The incorporation of oxadiazole and thiadiazole moieties into the structure of this compound can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity.

Functionalization of the Propanamide Backbone for Diverse Chemical Space Exploration

The propanamide backbone serves as a versatile scaffold for further functionalization, enabling the exploration of a broad chemical space. researchgate.net Key sites for modification include the α- and β-carbons of the propanoyl moiety and the nitrogen atoms of the amino and amide groups.

Table of Functionalization Strategies:

| Position | Potential Modification | Reagents and Methods | Potential Outcome |

| Primary Amino Group | Alkylation, Acylation, Sulfonylation, Reductive Amination | Alkyl halides, acyl chlorides, sulfonyl chlorides, aldehydes/ketones with a reducing agent | Introduction of diverse substituents, alteration of basicity and polarity |

| Amide N-H | Alkylation, Arylation | Alkyl halides, aryl halides (under specific catalytic conditions) | Modification of steric bulk and electronic properties around the amide bond |

| α-Carbon | Alkylation, Halogenation, Hydroxylation | Enolate formation followed by reaction with electrophiles (e.g., alkyl halides, NBS), asymmetric hydroxylation | Introduction of functional groups for further elaboration, creation of a stereocenter |

| β-Carbon | Functionalization via Michael addition to an α,β-unsaturated precursor | Nucleophiles (e.g., amines, thiols, organocuprates) | Introduction of a wide range of functional groups at the β-position |

By systematically applying these functionalization strategies, a library of derivatives of this compound can be generated. This allows for a detailed investigation of structure-activity relationships and the optimization of molecular properties for various applications.

Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Studies

Modulation of Enzyme Activity by Aminoalkanamide Derivatives

Aminoalkanamide derivatives have demonstrated the ability to interact with and modulate the activity of various enzyme families, showcasing a range of inhibitory profiles that are of significant interest in biochemical and pharmacological research.

Inhibition of Protease Enzymes

Derivatives of aminoalkanamides have been investigated for their potential to inhibit protease enzymes. For instance, a series of α-ketoamide derivatives were synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro). One potent inhibitor from this series, compound 27h , which incorporates an α-ketoamide warhead, demonstrated an IC50 value of 10.9 nM. Crystallographic studies revealed that this inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145) of the protease. nih.gov

Another class of protease inhibitors, incorporating a unique unnatural amino acid called allophenylnorstatine, has also been explored. These peptidomimetic compounds, which can be considered complex aminoalkanamide derivatives, have shown potent inhibition of the HIV protease. nih.gov The structure-activity relationship (SAR) studies of these inhibitors have provided valuable insights into the design of effective antiviral agents. nih.gov

Targeting Aspartic Proteases, e.g., Plasmepsins

Aspartic proteases, such as the plasmepsins found in the malaria parasite Plasmodium falciparum, are crucial for the parasite's survival and have been a key target for antimalarial drug development. Hydroxyethylamine analogs, a class of compounds that share structural similarities with aminoalkanamides, have been explored as potential plasmepsin inhibitors.

In one study, a series of C2 symmetric hydroxyethylamine analogs were evaluated for their inhibitory activity against Plasmepsin II (Plm II) and Plasmepsin IV (Plm IV). Analog 10f showed inhibitory activity against both enzymes, with Ki values of 1.93 µM for Plm II and 1.99 µM for Plm IV. elsevier.com Another analog, 10g , demonstrated selective inhibition of Plm IV with a Ki of 0.84 µM. elsevier.com These findings highlight the potential for developing selective inhibitors targeting specific plasmepsin isoforms.

The following table summarizes the inhibitory activities of selected hydroxyethylamine analogs against Plasmepsins II and IV.

| Compound | Plm II Kᵢ (µM) | Plm IV Kᵢ (µM) | P. falciparum IC₅₀ (µM) |

| 10f | 1.93 ± 0.29 | 1.99 ± 0.05 | 2.27 ± 0.95 |

| 10g | - | 0.84 ± 0.08 | 3.11 ± 0.65 |

| 12c | No Inhibition | No Inhibition | 1.35 ± 0.85 |

It is noteworthy that while some compounds showed potent enzymatic inhibition that correlated with antiplasmodial activity, others, like analog 12c , exhibited significant growth inhibition of the parasite without directly inhibiting Plm II or Plm IV, suggesting alternative mechanisms of action may be involved. elsevier.com

Kinase Inhibition Profiles

The inhibition of protein kinases is a major focus in the development of targeted therapies for various diseases, including cancer. Certain aminoalkanamide-related structures have been investigated for their kinase inhibitory potential. For example, derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. nih.gov

One of the lead compounds, PD 158780 , demonstrated a remarkable in vitro IC50 of 0.08 nM against EGFR tyrosine kinase. nih.gov Structure-activity relationship studies on this scaffold revealed that the introduction of weakly basic substituents through a secondary amine linkage at the 6-position resulted in water-soluble and highly potent analogs, with IC50 values generally below 1 nM. nih.gov

Receptor Ligand Interactions

Aminoalkanamide derivatives and related compounds have also been shown to interact with various cell surface receptors, acting as modulators of their activity.

Cannabinoid Receptor (CB1R) Modulation by Related Compounds

The cannabinoid receptor 1 (CB1R) is a key component of the endocannabinoid system and a target for therapeutic intervention in a range of conditions. Anandamide, an endogenous cannabinoid, is structurally an amide of arachidonic acid and ethanolamine, bearing resemblance to the broader class of aminoalkanamides.

Structure-activity relationship studies of pyrazole (B372694) derivatives have identified compounds with significant affinity for the CB1 receptor. For instance, in a series of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(alkyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamides, the nature of the alkyl substituent at the N1 position of the pyrazole ring was found to be a critical determinant of binding affinity. biomolther.org

The table below illustrates the impact of the N1 substituent on the binding affinity for the CB1 receptor.

| Compound | N1-Substituent (R7) | CB₁R Binding Affinity (Kᵢ, nM) |

| 19 | n-pentyl | 0.74 |

| 20 | 2-fluoropentyl | 0.16 |

These results indicate that modifications to the lipophilic tail of these carboxamide derivatives can significantly influence their interaction with the CB1 receptor. biomolther.org

Transient Receptor Potential Vanilloid (TRPV2) Receptor Antagonism

The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that has been implicated in various physiological and pathological processes. The development of selective antagonists for this receptor is an area of active research.

While direct evidence for the interaction of 3-amino-N-(2-methylpropyl)propanamide with TRPV2 is limited, research into related propanamide structures has identified potent antagonists for the related TRPV1 receptor. For example, a series of 2-(4-Methylsulfonylaminophenyl) propanamide derivatives were investigated for their TRPV1 antagonistic activity. nih.gov Modifications to the 'B-region' (propanamide part) and 'C-region' (benzyl part) of the molecule were explored to understand the structure-activity relationships. It was found that an α-methyl group in the propanamide portion was a key pharmacophore for receptor activity. nih.gov Although this research focuses on TRPV1, the methodologies and findings could inform the future design of selective antagonists for TRPV2, potentially involving aminoalkanamide scaffolds.

Mechanisms of Action at the Molecular Level

The precise molecular interactions of this compound remain uncharacterized in the available scientific literature.

Binding Affinity and Specificity with Biological Targets

No studies detailing the binding affinity or specificity of this compound for any biological target have been identified. For a novel compound, research would typically involve screening against a panel of receptors, enzymes, and other proteins to identify potential interactions.

Structure-Activity Relationship (SAR) Studies for Target Engagement

As no specific biological target has been identified for this compound, there are no available Structure-Activity Relationship (SAR) studies. Such studies are contingent on having a known biological activity to measure how chemical modifications to the compound's structure affect its potency and efficacy.

Allosteric Modulation and Conformational Changes

There is no information available to suggest whether this compound acts as an allosteric modulator or induces conformational changes in any biological target. Investigation into these mechanisms would require the prior identification of a specific protein target.

Cellular and Subcellular Biological Effects

Specific experimental data on the cellular and subcellular effects of this compound are not present in the current body of scientific literature.

Anti-Proliferative Activity in Cell Lines

No studies have been published that evaluate the anti-proliferative activity of this compound in any cell lines. While various propanamide derivatives have been investigated for their anti-proliferative effects against different cancer cell lines, this specific compound has not been among them. For context, other novel propanamide compounds have been tested against cell lines such as PC-3, HeLa, HCT-116, and MCF-7, showing a range of activities.

Anti-Inflammatory Effects (General Class Activity)

There is no direct evidence for the anti-inflammatory effects of this compound. Generally, some compounds with amide functionalities have been explored for their potential to modulate inflammatory pathways. For instance, other novel chemical entities have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. However, without specific studies, it is not possible to attribute these properties to this compound.

Antimicrobial Activity (General Class Activity)

The antimicrobial action of aminoalkanamide derivatives, particularly those with cationic properties, is primarily directed at the disruption of microbial cell membranes. This class of compounds often mimics the mechanism of cationic antimicrobial peptides (AMPs), which are a component of the innate immune system in many organisms. researchgate.net The fundamental principle of their activity lies in the electrostatic interaction between the positively charged amino group of the compound and the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. researchgate.netacs.org

This initial binding is a critical step that facilitates the subsequent destabilization of the membrane. acs.org Several models have been proposed to describe the process of membrane disruption:

"Carpet" mechanism: The derivative molecules accumulate on the surface of the bacterial membrane, forming a layer. Once a threshold concentration is reached, they create tension and cause a detergent-like effect, leading to the formation of transient pores or the complete disintegration of the membrane. researchgate.net

"Barrel-stave" or "torroidal" pore formation: In these models, the compounds insert themselves into the lipid bilayer. In the barrel-stave model, they aggregate to form a pore with the hydrophobic regions facing the lipids and the hydrophilic regions lining the channel. In the torroidal pore model, the compounds induce the lipid monolayers to bend inward, creating a pore lined by both the compounds and the lipid head groups. researchgate.net

This disruption of the cell membrane's integrity leads to the leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death. researchgate.netacs.org Studies on various cationic amino acid derivatives have demonstrated this membrane-disrupting mechanism against a range of both Gram-positive and Gram-negative bacteria. acs.org The efficacy of these compounds is often correlated with their hydrophobicity and cationic charge, which influences their ability to interact with and penetrate the bacterial cell wall and membrane. acs.org

Table 1: Antimicrobial Activity Data for Representative Amino Acid Derivatives

This table presents hypothetical data for illustrative purposes, based on findings for the general class of compounds.

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Cationic β(2,2)-amino acid derivative | Staphylococcus aureus (MRSA) | 3.8 µM nih.gov | Membrane Disruption nih.gov |

| Cationic β(2,2)-amino acid derivative | Escherichia coli | 7.7 µM nih.gov | Membrane Disruption nih.gov |

| Side-chain amino acid-based polymer | Bacillus subtilis | Not specified | Cell membrane disruption acs.org |

Impact on Viral Replication Mechanisms (General Class Activity)

Amino acid and amide derivatives can interfere with viral replication through various mechanisms, often targeting specific stages of the viral life cycle. The activity is highly dependent on the structure of the compound and the type of virus.

One significant mechanism involves the disruption of the viral entry and uncoating process. nih.govnih.govresearchgate.net For enveloped viruses, such as influenza and coronaviruses, the viral genome must be released from its capsid into the host cell cytoplasm. nih.govnih.govresearchgate.net Some basic amino acid derivatives have been shown to interfere with this critical step. nih.govnih.govresearchgate.net While not directly preventing the attachment of the virus to host cell receptors, these compounds may alter the endosomal environment or the stability of the viral capsid, thus preventing the successful release of viral genetic material. nih.govnih.gov

Another mechanism of action is the inhibition of viral protein synthesis or genome replication. For instance, derivatives of the phenolic amide Tabamide A have been found to inhibit the synthesis of viral mRNA in the influenza virus. mdpi.comnih.gov This targeted inhibition prevents the virus from producing the proteins necessary for assembling new virions. The antiviral activity of aminoadamantane derivatives against influenza A virus is postulated to involve the M2 ion channel, which is crucial for the uncoating process. nih.gov

Furthermore, the availability of specific amino acids is critical for viral replication, as viral proteins can have a different amino acid composition compared to host proteins. acs.org Compounds that interfere with amino acid metabolism can therefore limit the resources available for the virus to replicate efficiently. acs.org

Table 2: Antiviral Activity of Representative Amide/Amino Derivatives

| Compound/Derivative Class | Virus | Proposed Mechanism of Action |

|---|---|---|

| Basic Amino Acid Derivatives (e.g., Lysine ester) | SARS-CoV-2, Influenza A nih.govnih.govresearchgate.net | Disturbance of virus uncoating nih.govnih.govresearchgate.net |

| Aminoadamantane Derivatives | Influenza A (H1N1, H2N2, H3N2) nih.gov | Interference with M2 ion channel function nih.gov |

| Tabamide A Derivatives | Influenza Virus mdpi.comnih.gov | Inhibition of viral mRNA synthesis mdpi.comnih.gov |

Investigation of In Vitro Metabolic Pathways

The metabolic fate of this compound is investigated through in vitro systems to identify key biotransformation reactions. These studies typically utilize liver fractions, such as microsomes and S9 fractions, which contain the primary enzymes responsible for drug metabolism. nih.govresearchgate.net

Glucuronidation Studies of Aminoalkanamide Derivatives

Glucuronidation is a major Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. rsc.org The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). rsc.org Compounds containing primary and secondary amine groups, such as this compound, are potential substrates for N-glucuronidation. nih.govsemanticscholar.org

A significant pathway for the glucuronidation of primary and secondary amines involves an initial reaction with carbon dioxide (CO2) to form a carbamic acid. researchgate.netnih.gov This carbamic acid intermediate is then conjugated with glucuronic acid by UGTs to form a stable N-carbamoyl glucuronide metabolite. researchgate.netnih.gov This pathway has been identified for numerous pharmaceuticals containing amine functionalities and is not specific to any particular species used in drug metabolism studies. nih.gov Given the structure of this compound, which contains a primary amino group, its biotransformation via N-carbamoyl glucuronidation is a highly plausible metabolic route.

Enzymatic Biotransformation Processes

Phase I metabolic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes found in liver microsomes, are also critical in the biotransformation of aminoalkanamide derivatives. nih.gov For compounds containing an amide group, several enzymatic reactions are possible.

Amide Hydrolysis: The amide bond in this compound can be cleaved by amidase enzymes, yielding 3-aminopropanoic acid and 2-methylpropan-1-amine. The rate of hydrolysis for secondary amides, such as the one present in this compound, can be influenced by steric hindrance around the carbonyl group. acs.orgnih.gov

N-dealkylation: The N-(2-methylpropyl) group may be removed through N-dealkylation, a reaction often catalyzed by CYP enzymes. acs.orgnih.gov This process typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that subsequently cleaves.

Oxidation: Hydroxylation can occur at various positions on the molecule, particularly on the alkyl chains. These oxidation reactions, mediated by enzymes like CYPs, introduce a hydroxyl group, which can then serve as a site for subsequent Phase II conjugation reactions, such as glucuronidation. acs.orgnih.gov

In vitro studies using human liver microsomes or S9 fractions, supplemented with necessary cofactors, are essential to determine the specific metabolites formed and to identify the enzymes responsible for the biotransformation of this compound. nih.govresearchgate.net

Table 3: Potential Metabolic Pathways and Enzymes

| Metabolic Pathway | Reaction Type | Potential Metabolite(s) | Key Enzyme Family |

|---|---|---|---|

| Glucuronidation | Phase II Conjugation | N-carbamoyl glucuronide | UGTs researchgate.netnih.gov |

| Amide Hydrolysis | Phase I Hydrolysis | 3-aminopropanoic acid, 2-methylpropan-1-amine | Amidases acs.orgnih.gov |

| N-dealkylation | Phase I Oxidation | 3-aminopropanamide | CYPs acs.orgnih.gov |

| Hydroxylation | Phase I Oxidation | Hydroxylated derivatives | CYPs acs.orgnih.gov |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-amino-N-(2-methylpropyl)propanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-CH(CH₃)₂ Group: The six protons of the two methyl groups are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton itself would likely appear as a multiplet.

-NH-CH₂- Group: The two protons of the methylene (B1212753) group attached to the amide nitrogen are anticipated to show a signal that is coupled to the neighboring methine proton.

-C(=O)-CH₂-CH₂-NH₂ Group: The two methylene groups in the propanamide backbone would each give rise to a distinct signal, likely a triplet for the one adjacent to the carbonyl group and a triplet for the one adjacent to the amino group, due to coupling with each other.

-NH₂ and -NH- Protons: The protons of the primary amine and the secondary amide would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(CH₃)₂ | ~0.9 | d | 6H |

| -CH(CH₃)₂ | ~1.8 | m | 1H |

| -NH-CH₂- | ~3.1 | t | 2H |

| -C(=O)-CH₂- | ~2.4 | t | 2H |

| -CH₂-NH₂ | ~2.8 | t | 2H |

| -NH₂ | Broad s | Broad s | 2H |

| -NH- | Broad s | Broad s | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-C=O): This carbon is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm.

Alkyl Carbons: The chemical shifts of the other carbon atoms will appear in the upfield region of the spectrum, with their specific positions depending on their proximity to electronegative atoms like nitrogen and oxygen.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~173 |

| -NH-CH₂- | ~47 |

| -CH(CH₃)₂ | ~28 |

| -CH(CH₃)₂ | ~20 |

| -C(=O)-CH₂- | ~36 |

| -CH₂-NH₂ | ~39 |

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (monoisotopic mass: 144.1263 g/mol ), mass spectral analysis would provide crucial data.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 144. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the isobutyl group or cleavage of the amide bond, providing structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the expected exact mass of the protonated molecule ([M+H]⁺) is 145.1335. docbrown.info This precise measurement helps to distinguish it from other compounds with the same nominal mass.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.13355 docbrown.info |

| [M+Na]⁺ | 167.11549 docbrown.info |

| [M-H]⁻ | 143.11899 docbrown.info |

| [M]⁺ | 144.12572 docbrown.info |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region, while secondary amides show a single band. docbrown.infopearson.com

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group (Amide I band), is expected around 1640-1690 cm⁻¹. docbrown.infopearson.com

N-H Bending: The N-H bending vibration (Amide II band) for the secondary amide is typically observed around 1550 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds will appear in the fingerprint region, generally between 1000 and 1350 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl groups will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide N-H | Stretching | 3300-3500 docbrown.infopearson.com |

| Alkyl C-H | Stretching | 2850-2960 |

| Amide C=O | Stretching (Amide I) | 1640-1690 docbrown.infopearson.com |

| Amide N-H | Bending (Amide II) | ~1550 |

| C-N | Stretching | 1000-1350 |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to ensure the analyte is in a consistent ionic state. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

For enhanced separation of this polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the amine and amide groups, direct analysis of this compound by GC might be challenging, potentially leading to poor peak shape and thermal degradation.

To overcome these issues, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives. Common derivatizing agents for amines and amides include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a pure sample of this compound. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₇H₁₆N₂O. uni.lu

The molecular formula indicates a molecular weight of 144.23 g/mol . A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical checkpoint for purity. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 58.29 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 11.20 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.42 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.09 |

| Total | 144.25 | 100.00 |

Advanced Techniques for Stereochemical Analysis

Stereochemistry examines the three-dimensional arrangement of atoms within molecules. A key aspect of this is chirality, which occurs when a molecule is non-superimposable on its mirror image, much like a pair of hands. Such molecules are termed chiral and can exist as different stereoisomers.

The structure of this compound (NH₂-CH₂-CH₂-CO-NH-CH₂-CH(CH₃)₂) contains no chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups. In this molecule, no such carbon atom exists. Consequently, this compound is an achiral compound and does not exhibit stereoisomerism.

As the molecule is achiral, advanced techniques for stereochemical analysis are not applicable. However, if a related compound were to possess chirality, methods such as the following would be employed for the separation and analysis of its stereoisomers:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a stationary phase that is itself chiral. The different stereoisomers interact with the chiral stationary phase to varying degrees, leading to their separation and allowing for their individual quantification. azypusa.com

Chiral Capillary Electrophoresis (CE): This method utilizes a chiral selector added to the background electrolyte. The stereoisomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, enabling their separation.

Quantitative Analysis of this compound in Research Matrices

For quantifying this compound in complex biological samples, such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.com This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the analyte even at very low concentrations. nih.gov

The general workflow for an LC-MS/MS analysis involves three main steps:

Sample Preparation: The goal is to extract the analyte from the complex matrix and remove interfering substances like proteins and salts. For a plasma sample, this often involves a protein precipitation step, where an organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis.

Chromatographic Separation: The extract is injected into an HPLC system. Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique. nih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds. nih.gov This step separates the target analyte from other components in the extract.

Mass Spectrometric Detection: As the analyte elutes from the chromatography column, it enters the mass spectrometer. The compound is first ionized, typically via Electrospray Ionization (ESI), to form a protonated molecule [M+H]⁺. In the tandem mass spectrometer, this specific ion (the precursor ion) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that the detected signal is unique to the target analyte, providing excellent accuracy and precision for quantification. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Value/Setting | Purpose |

| Chromatography | ||

| Column Type | HILIC | Retention and separation of the polar analyte. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the analyte from the column. |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Creates positively charged ions of the analyte. |

| Precursor Ion (Q1) | m/z 145.13 | Selects the protonated molecule of the analyte. |

| Product Ion (Q3) | m/z 88.10 (Hypothetical) | A specific fragment ion used for quantification. |

| Collision Energy | 15 eV (Hypothetical) | Energy used to fragment the precursor ion. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures highly selective and sensitive detection. |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3-amino-N-(2-methylpropyl)propanamide is fundamental to understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, leading to a landscape of different spatial arrangements (conformers) with varying energy levels. Molecular dynamics (MD) simulations offer a powerful tool to explore this landscape by simulating the atomic motions of the molecule over time.

An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their movement based on classical mechanics. nih.gov This allows for the observation of conformational transitions and the identification of low-energy, stable conformers. Key parameters such as dihedral angles, bond lengths, and angles are monitored throughout the simulation to characterize the molecule's dynamic behavior. For instance, the simulation could reveal preferred orientations of the isobutyl group relative to the propanamide backbone and the flexibility of the terminal amino group.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) |

| N-C-C-C | Backbone torsion | ~60 (gauche), 180 (anti) |

| C-N-C-C | Isobutyl group orientation | Multiple low-energy states |

| C-C-N-H | Amide bond planarity | ~180 (trans) |

Note: This table represents plausible data that would be generated from a conformational analysis study.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking could be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. This is crucial for hypothesizing a mechanism of action if the molecule were to be considered for pharmaceutical development. ekb.eg

The process involves generating a 3D structure of the compound and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for numerous possible poses, identifying the most favorable binding mode. Key interactions, such as hydrogen bonds involving the amino and amide groups, and hydrophobic interactions from the isobutyl group, would be analyzed to understand the basis of binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Should a series of analogues of this compound with known biological activities be available, a QSAR study could be developed. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. drugdesign.org

Descriptors for the molecule, such as its predicted octanol-water partition coefficient (XlogP) of -0.1, molecular weight, and topological indices, would be calculated. uni.lu Statistical methods, like multiple linear regression, are then used to build an equation correlating these descriptors with activity. nih.gov Such models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced potency. nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a target of interest could be used to screen large chemical databases for molecules that match the model, a process known as virtual screening. This approach is instrumental in discovering new and structurally diverse compounds that could have similar biological activity. nih.gov

If this compound were found to be active, a pharmacophore model could be constructed based on its key features: a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the amide oxygen), and a hydrophobic feature (the isobutyl group). This 3D query could then be used to find other molecules that spatially arrange these features in a similar manner, leading to the discovery of novel analogs.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Interaction with hydrogen bond donors |

| Hydrophobic Group | Isobutyl Group | Interaction with nonpolar pockets in a binding site |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide detailed information about its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

These properties are crucial for understanding the molecule's reactivity. For example, the electrostatic potential map can reveal electron-rich regions (like the amide oxygen and amino nitrogen), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. This information helps in predicting how the molecule might interact with other reagents or biological targets at an electronic level.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying its synthesis, degradation, or metabolism. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies.

For instance, the hydrolysis of the amide bond is a potential degradation pathway. Computational modeling could identify the transition state for this reaction, providing insights into the molecule's stability under different pH conditions. This is valuable for understanding its shelf-life and potential metabolic fate.

Computational Tools for 3D Structure Generation and Analysis

A variety of software packages are available for performing the computational studies described above. The initial step in any modeling study is the generation of a high-quality 3D structure from a 2D representation. Tools like CORINA, Open Babel, and RDKit are widely used for this purpose, employing rule-based or energy minimization techniques to create chemically sensible 3D models. mn-am.comnih.gov

For more advanced analyses, a suite of specialized software is employed. Molecular dynamics simulations are often performed using packages like GROMACS, AMBER, or CHARMM. Docking studies can be conducted with software such as AutoDock or GOLD. QSAR and pharmacophore modeling are often carried out within comprehensive drug discovery suites, while DFT calculations are the domain of quantum chemistry programs like Gaussian or ORCA. Visualization of molecular structures and simulation results is critical, with programs like PyMOL and VMD being academic and industry standards. reddit.com

Table 3: Common Software for Molecular Modeling Studies

| Study Type | Example Software | Primary Function |

| 3D Structure Generation | CORINA, RDKit, Open Babel mn-am.comnih.gov | Convert 2D chemical structures to 3D models. |

| Molecular Dynamics | GROMACS, AMBER | Simulate the movement of atoms and molecules over time. |

| Molecular Docking | AutoDock, GOLD | Predict the binding mode of a ligand to a receptor. |

| Quantum Mechanics (DFT) | Gaussian, ORCA | Calculate electronic structure and properties. |

| Visualization | PyMOL, VMD reddit.com | Create high-quality visualizations of molecular structures and data. |

Potential Research Applications Non Therapeutic and Chemical Focus

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The structure of 3-amino-N-(2-methylpropyl)propanamide could serve as a scaffold for the development of such probes. The primary amine provides a convenient attachment point for reporter molecules, such as fluorescent dyes or biotin tags. The isobutyl group can influence the molecule's lipophilicity, which is a critical factor in determining its cell permeability and subcellular localization. By modifying the core structure of this compound, researchers could potentially design novel probes to investigate specific biological processes or targets.

Building Blocks for Material Science Research

In material science, monomers containing specific functional groups are used to create polymers with desired properties. The primary amine and amide functionalities of this compound make it a potential building block for the synthesis of novel polyamides or other polymers. mdpi.com The incorporation of this compound into a polymer backbone could influence properties such as thermal stability, mechanical strength, and solubility. The isobutyl group could also affect the packing of polymer chains and, consequently, the material's bulk properties.

Precursors for Unnatural Amino Acid Synthesis

Unnatural amino acids are valuable tools in chemical biology and drug discovery. nih.govscripps.edubioascent.com this compound could theoretically serve as a precursor for the synthesis of certain types of unnatural amino acids. nih.gov For example, the primary amine could be protected, followed by modification of the propanamide backbone to introduce a carboxylic acid functionality, a key feature of amino acids. The isobutyl group would form the side chain of the resulting unnatural amino acid, providing a non-proteinogenic structural element. The synthesis of unnatural amino acids is a significant area of research with applications in creating novel peptides and proteins with enhanced properties. nih.govscripps.edubioascent.com

Application in Agrochemical Research

Many modern agrochemicals are complex organic molecules designed to interact with specific biological targets in pests or plants. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The structure of this compound could be used as a starting point for the synthesis of novel candidate agrochemicals. Its functional groups allow for a variety of chemical modifications, enabling the creation of a diverse set of derivatives for biological screening.

Design of Molecular Tools for Protein-Ligand Interaction Studies

Understanding the interactions between proteins and small molecules (ligands) is fundamental to drug design. wiley.com Molecular tools, such as affinity labels or photoaffinity probes, are often used to study these interactions. This compound could be a foundational structure for designing such tools. The primary amine could be modified to incorporate a reactive group that can form a covalent bond with a target protein upon binding. The isobutyl group could contribute to the binding affinity and selectivity of the molecule for a specific protein pocket.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of amides is a cornerstone of organic chemistry, yet the pursuit of more efficient and sustainable methods is a continuous endeavor. ucl.ac.ukresearchgate.net For 3-amino-N-(2-methylpropyl)propanamide, future research could focus on developing novel synthetic strategies that improve upon classical methods, which often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk

Green chemistry principles offer a promising framework for this development. researchgate.netsemanticscholar.org One avenue of exploration is the use of catalytic methods for direct amidation, which avoids the pre-activation of the carboxylic acid and reduces by-product formation. ucl.ac.uk Research into catalysts like boric acid or enzymatic approaches, such as the use of Candida antarctica lipase B (CALB), could lead to more environmentally benign syntheses. researchgate.netnih.gov Furthermore, exploring solvent-free reaction conditions or the use of green solvents could significantly enhance the sustainability of the synthesis. researchgate.netsemanticscholar.orgnih.gov

Future synthetic research could also investigate continuous-flow processes. This technology offers advantages in terms of safety, scalability, and process control, potentially leading to higher yields and purity of this compound.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Potential Advantages | Potential Challenges |

| Conventional Coupling Reagents | Well-established, versatile | Poor atom economy, waste generation ucl.ac.uk |

| Catalytic Direct Amidation | High atom economy, reduced waste ucl.ac.uk | Catalyst development, reaction optimization |

| Enzymatic Synthesis | High selectivity, mild conditions, sustainable nih.gov | Enzyme stability, substrate scope |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost, specialized equipment |

Comprehensive Profiling of Biological Activities Across Diverse Target Classes

The structural motifs within this compound, particularly the β-amino acid core, are found in various biologically active compounds. nih.gov This suggests that the molecule could exhibit a range of pharmacological activities. A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets to uncover any potential therapeutic applications.

High-throughput screening (HTS) of large compound libraries is a standard approach in drug discovery to identify initial "hits". enamine.net Subjecting this compound to a diverse panel of assays targeting different protein classes (e.g., GPCRs, kinases, proteases, ion channels) would be a critical first step. For instance, derivatives of β-alanine have been identified as glucagon receptor antagonists, highlighting a potential area of investigation. nih.gov

Beyond broad screening, in-silico methods can guide more targeted investigations. Molecular docking studies could predict the binding affinity of this compound to the active sites of various enzymes or receptors. This computational pre-screening can help prioritize targets for experimental validation. Given that many small amide-containing molecules exhibit antimicrobial or anticancer properties, these are logical areas for initial biological evaluation. tandfonline.comnih.gov

Table 2: Hypothetical Biological Screening Targets for this compound

| Target Class | Rationale | Example Targets |

| G-Protein Coupled Receptors (GPCRs) | β-alanine is an agonist at some GPCRs. guidetopharmacology.org | Glucagon Receptor nih.gov, MRGPRD guidetopharmacology.org |

| Enzymes (Proteases, Kinases) | Amide bonds are common in enzyme inhibitors. | Thrombin, Factor Xa, various kinases |

| Ion Channels | Small molecules can modulate ion channel activity. | GABA receptors patsnap.com |

| Bacterial/Fungal Targets | Amide derivatives often show antimicrobial activity. tandfonline.com | Bacterial cell wall synthesis enzymes |

Advanced Structural Characterization of Compound-Target Complexes

Should this compound be found to bind to a specific biological target, a detailed structural characterization of the compound-target complex would be paramount. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of protein-ligand complexes, even for smaller proteins that are challenging to crystallize. nih.govsciety.orgbiorxiv.orgbiorxiv.orgcreative-biostructure.com Future research could employ cryo-EM to visualize the binding pose of this compound within its target protein, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.